molecular formula C13H16O4S B7998181 O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate

Cat. No.: B7998181
M. Wt: 268.33 g/mol
InChI Key: GXUDIYJMENIPSQ-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is a substituted oxalate ester characterized by an ethyl group at the O2 position and a 2-(3-methylthiophenyl)ethyl moiety at the O1 position. This compound belongs to a class of esters derived from oxalic acid, where structural modifications influence its physicochemical and reactive properties.

The compound’s synthesis likely involves esterification reactions between oxalic acid derivatives and substituted phenethyl alcohols, analogous to methods described for ethyl oxalate preparation (e.g., using sulfuric acid as a catalyst) . Its applications remain speculative but may align with agrochemical or pharmaceutical uses, given the prevalence of structurally related compounds in these domains .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(3-methylsulfanylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)13(15)17-8-7-10-5-4-6-11(9-10)18-2/h4-6,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUDIYJMENIPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate involves its interaction with specific molecular targets. The oxalate group can chelate metal ions, affecting enzymatic activities and cellular processes. The thiophene ring can interact with biological membranes and proteins, potentially altering their function. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • For example, the chloro-substituted analog (C₁₃H₁₅ClO₄) may exhibit faster degradation rates compared to the methylthio variant .
  • Electron-Donating Groups (e.g., methoxy): Reduce electrophilicity, improving stability but possibly limiting reactivity in ester hydrolysis .
  • However, sulfur-containing compounds may exhibit lower oxidative stability compared to halogenated analogs .

Thermal Stability and Physical Properties

  • Thermal Stability: Ethyl oxamide (a related product) remains stable up to 200°C . The methylthio-substituted oxalate may exhibit comparable stability but could degrade under oxidative conditions due to sulfur’s susceptibility to oxidation.
  • Solubility: The methylthio group’s lipophilicity likely enhances solubility in nonpolar solvents (e.g., toluene, benzene) compared to polar analogs like the methoxy-substituted derivative .

Environmental and Regulatory Considerations

The methylthio group may introduce unique degradation pathways, such as microbial desulfurization, differing from halogenated analogs .

Biological Activity

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester and a 3-methylthiophenyl group attached to an ethylene bridge. The synthesis typically involves the esterification of oxalic acid with the corresponding alcohol in the presence of a catalyst. The general reaction can be represented as follows:

Oxalic Acid+AlcoholCatalystO2 Ethyl O1 2 3 methylthiophenyl ethyl oxalate\text{Oxalic Acid}+\text{Alcohol}\xrightarrow{\text{Catalyst}}\text{O2 Ethyl O1 2 3 methylthiophenyl ethyl oxalate}

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and potentially inhibiting their function.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways crucial for cellular responses.
  • Cellular Metabolism : The compound can influence metabolic processes within cells, leading to alterations in growth or apoptosis.

Biological Activity

Recent studies have suggested that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. This suggests that this compound could be explored for treating resistant bacterial strains.
  • Anti-inflammatory Effects : In vitro studies indicate that related compounds can reduce pro-inflammatory cytokine production in cell cultures, highlighting their potential in managing inflammatory diseases.

Antimicrobial Activity

A study exploring the antimicrobial effects of oxalate derivatives reported that they could inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

In vitro studies demonstrated that compounds similar to this compound could significantly reduce the production of pro-inflammatory cytokines in cell cultures. This finding points to its potential therapeutic application in inflammatory conditions.

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of oxalates must be considered. Oxalates are known to induce oxidative stress and cellular damage at high concentrations, particularly in renal cells. Research indicates that elevated levels of oxalate can lead to free radical production, contributing to cellular toxicity and kidney damage.

Table 1: Toxicity Profile

Toxicity AspectObservations
Free Radical ProductionElevated levels observed in renal cells exposed to high concentrations of oxalate
Cellular DamageInduction of morphological changes and loss of membrane integrity in cell cultures

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